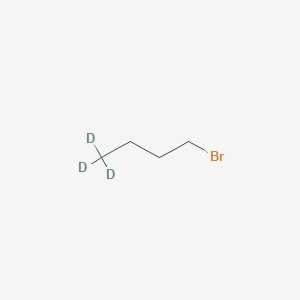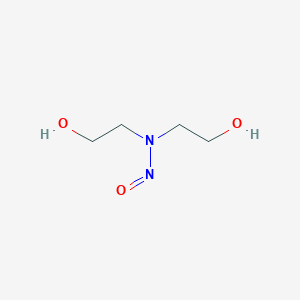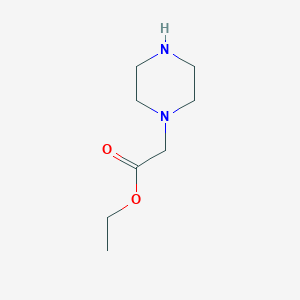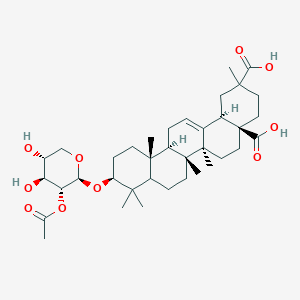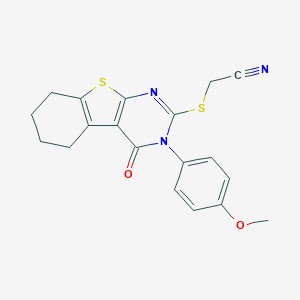![molecular formula C13H23IO B133270 (1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol CAS No. 116535-65-0](/img/structure/B133270.png)
(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of rings and the establishment of chiral centers. For example, the synthesis of rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol involved a double rearrangement and mesylation of an intermediate, leading to the formation of a 5-membered nitrogen ring and ultimately the desired para-f isomer . This indicates that the synthesis of complex molecules like the one may require careful planning and may involve unexpected rearrangements.
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography. For instance, the structure of the para-f isomer mentioned above was established by X-ray crystallography . Similarly, the title compound in another study, benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate, was analyzed to reveal that the octahydro-1H-isoindole ring is not planar and exhibits a twisted conformation . These findings suggest that the compound "(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol" may also have a complex three-dimensional structure that could be studied using similar methods.
Chemical Reactions Analysis
The reactivity of complex molecules can be influenced by their structure and the presence of different functional groups. For example, the synthesis and crystal structure characterization of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one revealed intermolecular hydrogen bonds and weak intermolecular C–H...O interactions . These types of interactions could also be relevant to the compound , affecting its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. For instance, the crystal and molecular structures of diastereoisomers of a 1R,3S,5S-3-(4-methylphenoxy)-3-thio-1,8,8-trimethyl-2,4,3-diazaphosphabicyclo[3.2.1]octane compound were determined, showing differences in torsion angles and conformations . These structural differences can lead to variations in properties such as solubility, melting point, and reactivity. The compound "(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol" would similarly have its properties influenced by its unique structure.
Scientific Research Applications
Molecular Structure and Properties
The compound's structure and properties are examined in several studies. For instance, a study explored the chiroptical properties and absolute configurations of diastereomeric alcohols similar to the compound , which can be crucial in understanding their biological activity and interactions (Voloshina et al., 2004). Another study focused on the hydrogen bonding in certain terpenoid γ-keto acids and diastereomeric lactols, emphasizing the importance of molecular interactions in defining the physical and chemical properties of compounds (Davison et al., 2005).
Synthetic Applications and Methodologies
The compound's structure suggests its potential relevance in synthetic organic chemistry. For instance, studies have explored the synthesis and utilization of similar structures in creating enantioenriched reagents and their addition to aldehydes (Johns et al., 2003), highlighting the importance of such compounds in stereochemical control and selectivity in synthesis. Another research focused on the stereoselective synthesis of octahydroindole-2-phosphonic acid derivatives, a process crucial for creating compounds with specific three-dimensional structures (Viveros-Ceballos et al., 2017).
Biochemical and Pharmacological Aspects
Although direct research on the biochemical and pharmacological applications of the specific compound was not found, studies on structurally similar compounds provide insights. For instance, a study investigated the cytotoxic effects of β-sitosterol and its oxidation products, highlighting the biological activity and potential therapeutic applications of sterol compounds (Martins et al., 2020). Moreover, the synthesis and in vitro antitumor activity of certain tertiary aminoalkanol hydrochlorides were explored, indicating the potential of similar structures in medicinal chemistry (Isakhanyan et al., 2016).
properties
IUPAC Name |
(1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOCHUQWLLGPLP-NAWOPXAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C1CCC2C1(CCCC2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462802 |
Source


|
| Record name | (1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |
CAS RN |
116535-65-0 |
Source


|
| Record name | (1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

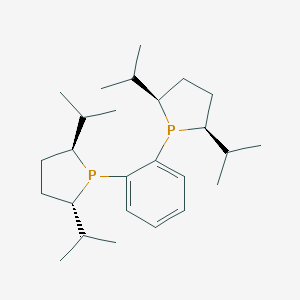
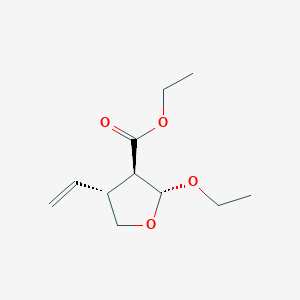
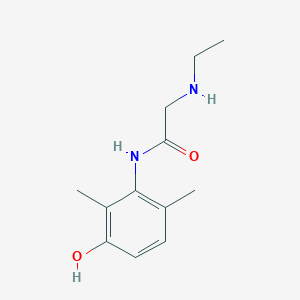
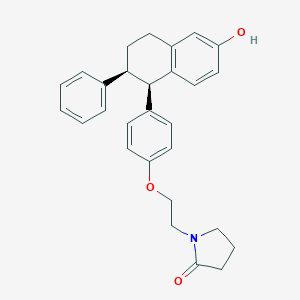
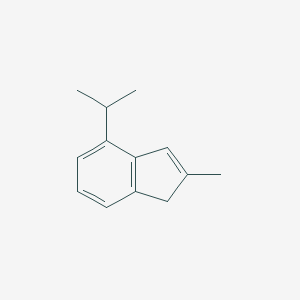
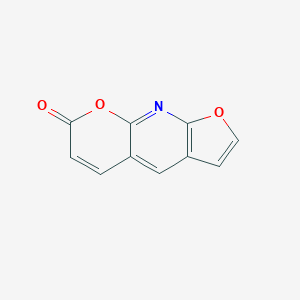
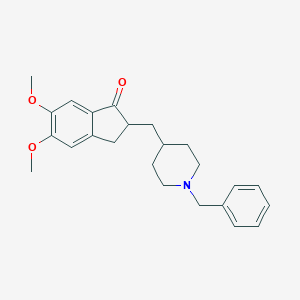
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
